molecular formula C20H31NO10 B15014656 N-(3,4-dimethylphenyl)-4-O-hexopyranosylhexopyranosylamine

N-(3,4-dimethylphenyl)-4-O-hexopyranosylhexopyranosylamine

Cat. No.: B15014656
M. Wt: 445.5 g/mol
InChI Key: LOIAKBCOUNUOCI-UHFFFAOYSA-N
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Description

The compound 2-{[6-(3,4-DIMETHYLANILINO)-4,5-DIHYDROXY-2-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3-YL]OXY}-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL is a complex organic molecule characterized by multiple hydroxyl groups and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(3,4-DIMETHYLANILINO)-4,5-DIHYDROXY-2-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3-YL]OXY}-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL typically involves multi-step organic reactions. The initial step often includes the formation of the tetrahydropyran ring, followed by the introduction of hydroxyl groups through oxidation reactions. The dimethylaniline group is then attached via nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(3,4-DIMETHYLANILINO)-4,5-DIHYDROXY-2-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3-YL]OXY}-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen atoms, forming simpler structures.

    Substitution: The dimethylaniline group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

2-{[6-(3,4-DIMETHYLANILINO)-4,5-DIHYDROXY-2-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3-YL]OXY}-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[6-(3,4-DIMETHYLANILINO)-4,5-DIHYDROXY-2-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3-YL]OXY}-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL involves its interaction with molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and redox reactions, influencing cellular processes. The dimethylaniline moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(3,4-DIMETHYLANILINO)-4,5-DIHYDROXY-2-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3-YL]OXY}-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL: is unique due to its combination of hydroxyl groups and a dimethylaniline moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H31NO10

Molecular Weight

445.5 g/mol

IUPAC Name

2-[6-(3,4-dimethylanilino)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H31NO10/c1-8-3-4-10(5-9(8)2)21-19-16(27)15(26)18(12(7-23)29-19)31-20-17(28)14(25)13(24)11(6-22)30-20/h3-5,11-28H,6-7H2,1-2H3

InChI Key

LOIAKBCOUNUOCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)C

Origin of Product

United States

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